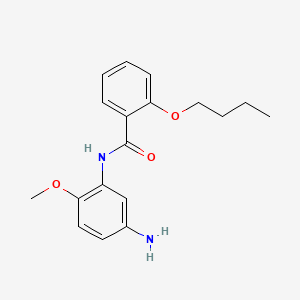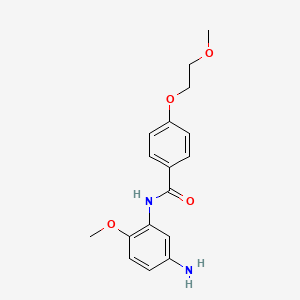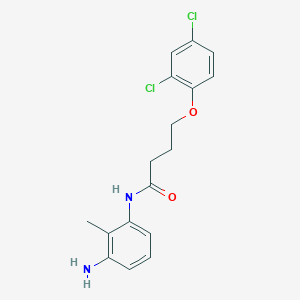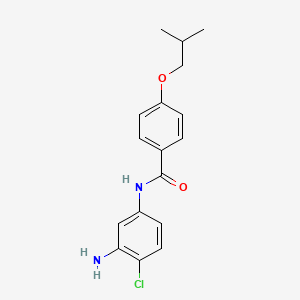
N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide
Übersicht
Beschreibung
“N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide” is a chemical compound that likely contains an amide group (-CONH2), a chlorophenyl group (a benzene ring with a chlorine atom), and an isobutoxy group (an ether with isobutyl structure). The exact properties and characteristics would depend on the specific arrangement of these groups .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are typically synthesized through a series of reactions including amide coupling, nucleophilic substitution, and others .Chemical Reactions Analysis
The compound, due to the presence of reactive groups like amide and chlorophenyl, might undergo various chemical reactions like hydrolysis, substitution reactions, etc .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific molecular structure. These could include its melting point, boiling point, solubility in various solvents, stability, reactivity, etc .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide: and its derivatives have been studied for their potential antiviral properties. Compounds with similar structures have shown activity against plant viruses, such as the tobacco mosaic virus . This suggests that N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide could be synthesized with specific substitutions to enhance its antiviral capabilities, potentially leading to the development of new antiviral agents for agricultural use.
Antibacterial and Antifungal Properties
The compound’s structural similarity to known antibacterial and antifungal agents implies that it may possess similar properties. Research into sulfonamide derivatives, which share a common functional group with N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide , has revealed a range of biological activities, including antibacterial and antifungal effects . This opens up avenues for the compound’s use in developing new treatments for bacterial and fungal infections.
Carbonic Anhydrase Inhibition
N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide: could act as a carbonic anhydrase inhibitor due to the presence of the sulfonamide group . Carbonic anhydrases are enzymes that play a crucial role in various physiological processes. Inhibitors of these enzymes have therapeutic applications in treating conditions like glaucoma, epilepsy, and altitude sickness.
Antitumor Activity
The compound’s potential to inhibit tumor growth has been suggested by studies on related thiadiazole derivatives . These compounds were synthesized to target tumor cells, indicating that N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide might be modified to enhance its antitumor properties, contributing to cancer research and treatment options.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-amino-4-chlorophenyl)-4-(2-methylpropoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-11(2)10-22-14-6-3-12(4-7-14)17(21)20-13-5-8-15(18)16(19)9-13/h3-9,11H,10,19H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQJMFKGQHQBTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



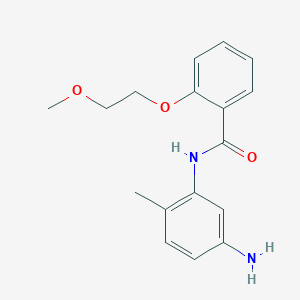
![N-(5-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385030.png)
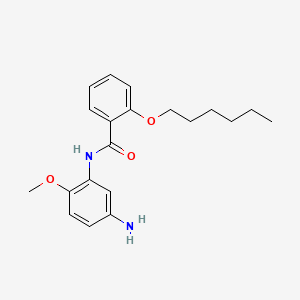
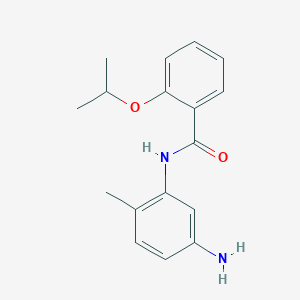
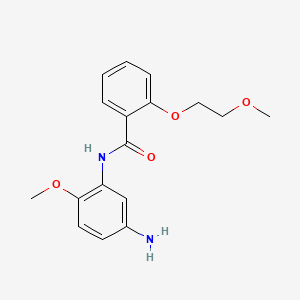
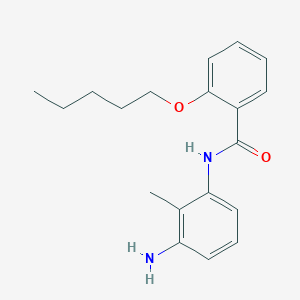

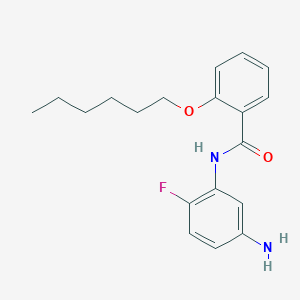


![6-Hydrazino-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1385046.png)
